![molecular formula C23H16ClFN4O B5586596 4-chloro-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5586596.png)
4-chloro-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide
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Description
The compound "4-chloro-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide" is part of a class of organic molecules that have garnered interest for their potential biological activities and unique chemical properties. Research on similar compounds has shown a variety of applications, including antimicrobial and anticancer activities. These studies highlight the significance of synthesizing and analyzing such compounds for their potential use in various fields of science and medicine (Asegbeloyin et al., 2014).
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of specific pyrazole derivatives with benzohydrazides in the presence of a catalyst. For instance, one method involves refluxing ethanol to facilitate the reaction, which results in the desired benzohydrazide derivatives characterized by NMR spectroscopy and single-crystal X-ray structure study (Asegbeloyin et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, such as single-crystal X-ray diffraction, reveals that these molecules can exhibit nonplanar structures with significant intermolecular hydrogen bonding. This bonding forms a seven-membered ring system that is crucial for the stability and reactivity of the compound (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to the formation of complexes with various metal ions, such as Co(II), Ni(II), and Cu(II). These complexes are characterized by elemental analysis, molar conductance, magnetic measurements, and infrared and electronic spectral studies. Such reactions expand the utility of the compound by incorporating metal ions, which could enhance its biological activity or alter its chemical properties for specific applications (Asegbeloyin et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-chloro-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4O/c24-19-10-6-17(7-11-19)23(30)27-26-14-18-15-29(21-4-2-1-3-5-21)28-22(18)16-8-12-20(25)13-9-16/h1-15H,(H,27,30)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIOBUMZKXELRQ-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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